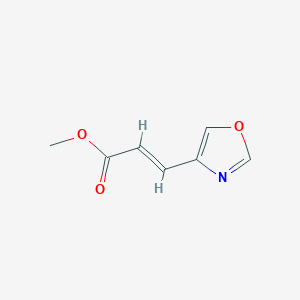

甲基(E)-3-(1,3-噁唑-4-基)丙-2-烯酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

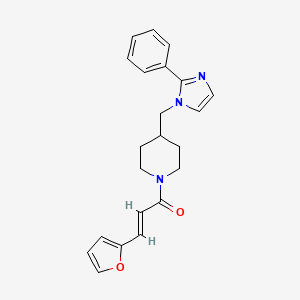

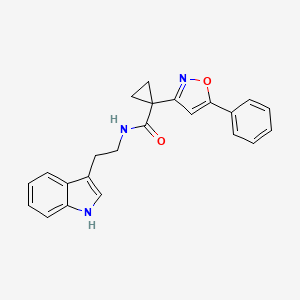

Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate is a compound that is likely to possess interesting chemical properties due to the presence of an oxazole ring and an enoate moiety. While the specific compound is not directly studied in the provided papers, similar compounds with oxazole rings and enoate groups have been synthesized and analyzed, which can give insights into the chemical behavior of Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate.

Synthesis Analysis

The synthesis of compounds with oxazole rings and enoate groups typically involves cyclization reactions or condensation reactions. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates involves a domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate, which provides a scaffold for further functionalization . Similarly, Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate could be synthesized through related cyclization strategies or by functionalizing existing oxazole scaffolds.

Molecular Structure Analysis

The molecular structure of compounds with oxazole and enoate features can be elucidated using spectroscopic techniques such as FT-IR, NMR, and single-crystal X-ray diffraction, as demonstrated in the synthesis and characterization of ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate . Density functional theory (DFT) calculations can also be used to optimize the molecular structure and predict vibrational frequencies, as seen in the study of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate .

Chemical Reactions Analysis

The reactivity of compounds containing oxazole and enoate groups can be quite diverse. For example, the compound methyl (E)-4,4-dimethyl-5-oxo-2-pentenoate reacts with aminoalcohols to yield oxazolidines or tetrahydro-1,3-oxazines, which upon heating undergo retro-ene reactions to form dihydrooxazoles or dihydro-1,3-oxazines . This indicates that Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate could potentially participate in similar reactions, depending on the substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be influenced by their molecular structure. For instance, the presence of the oxazole ring can impact the compound's electronic properties, as seen in the HOMO-LUMO analysis of ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate . The enoate group can contribute to the compound's reactivity in nucleophilic addition reactions. The solubility and stability of these compounds can vary with different substituents and can be studied using solvent models like IEF-PCM, as shown in the analysis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate .

科学研究应用

合成和化学反应

甲基(E)-3-(1,3-噁唑-4-基)丙-2-烯酸甲酯及相关化合物在合成有机化学中得到广泛探索,因其独特的反应性和在生成复杂分子结构方面的潜力。例如,Gimalova等人(2013)的研究突出了从L-酒石酸出发合成各种化合物,导致形成不寻常的再循环产物。这表明了该化合物在合成新型分子结构方面的实用性,可能有助于进一步的化学合成和在材料科学中的应用(Gimalova et al., 2013)。

分子对接和抗微生物研究

此外,与甲基(E)-3-(1,3-噁唑-4-基)丙-2-烯酸甲酯结构相关的化合物已被合成并评估其生物活性,包括抗微生物和抗癌性能。例如,Katariya等人(2021)合成了包含噁唑、吡唑烯和吡啶单元的新型生物活性化合物,展示了显著的抗微生物活性。这表明了甲基(E)-3-(1,3-噁唑-4-基)丙-2-烯酸甲酯衍生物在开发新型抗微生物药物中的潜在用途(Katariya et al., 2021)。

荧光和光谱研究

该化合物及其衍生物在荧光和光谱研究中也备受关注。Baskar和Subramanian(2011)研究了基于联苯的丙烯酸酯和甲基丙烯酸酯衍生物,在各种溶剂中分析了它们的溶解性、颜色、吸收和荧光特性。尽管与甲基(E)-3-(1,3-噁唑-4-基)丙-2-烯酸甲酯没有直接关联,但这项研究强调了对类似化合物的广泛兴趣,特别是在材料科学中的应用,尤其是在基于荧光的技术中(Baskar & Subramanian, 2011)。

药物开发潜力

对甲基(E)-3-(1,3-噁唑-4-基)丙-2-烯酸甲酯衍生物的探索延伸到药物开发领域,在那里它们的结构特征被利用来设计新的治疗剂。像Sert等人(2020)的研究,涉及DFT/B3LYP和分子对接分析,表明了该化合物在药物发现过程中的潜力,特别是用于针对癌症治疗中涉及的特定蛋白质相互作用(Sert et al., 2020)。

属性

IUPAC Name |

methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-10-7(9)3-2-6-4-11-5-8-6/h2-5H,1H3/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDFEFUCSQSHLO-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=COC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=COC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

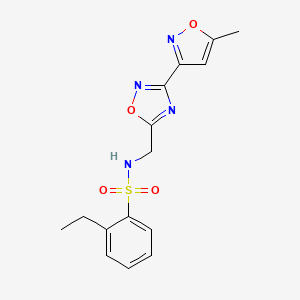

![(E)-N-(1,3-benzothiazol-2-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2499439.png)

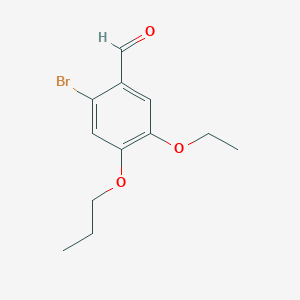

![3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide](/img/structure/B2499445.png)

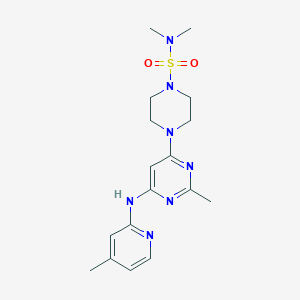

![3-[(4-chlorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2499447.png)